N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
Historical Development of Hybrid Heterocyclic Compounds in Drug Discovery
The evolution of hybrid heterocyclic compounds traces back to the mid-20th century, when chemists began merging distinct pharmacophores to overcome limitations of single-scaffold drugs. Early breakthroughs included the fusion of benzodiazepines with β-lactam rings to enhance antibacterial efficacy. By the 1980s, molecular hybridization emerged as a systematic strategy, driven by advancements in synthetic methodologies such as Hantzsch thiazole synthesis and Huisgen cycloaddition. The 21st century witnessed a surge in hybrid systems combining imidazole, triazole, and thiazole motifs, exemplified by the FDA-approved drug Ruxolitinib, which integrates a pyrrolopyrimidine scaffold with a nitrile group.
A pivotal milestone was the discovery that linking heterocycles via spacers like acetamide could fine-tune physicochemical properties. For instance, the 2015 synthesis of benzimidazole-triazolothiadiazole hybrids demonstrated GI₅₀ values as low as 0.20 μM against cancer cell lines, underscoring the efficacy of hybrid designs. These innovations laid the groundwork for complex architectures such as N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide.
Significance of Imidazo[2,1-b]thiazole and 1,2,4-Triazole Pharmacophores
The imidazo[2,1-b]thiazole nucleus, a bicyclic system comprising fused imidazole and thiazole rings, is renowned for its dual electron-rich and lipophilic character. This scaffold interacts with ATP-binding sites in kinases and stabilizes DNA-topoisomerase complexes. Recent studies highlight its role in tubulin polymerization inhibition, with derivatives showing IC₅₀ values of <1 μM in breast cancer models.
In parallel, 1,2,4-triazole derivatives modulate cytochrome P450 enzymes and fungal lanosterol 14α-demethylase, making them indispensable in antifungal therapy. The triazole’s ability to form hydrogen bonds via its N3 nitrogen enhances target affinity, as seen in the drug Fluconazole. Combining these pharmacophores leverages complementary mechanisms: imidazo[2,1-b]thiazole disrupts cellular proliferation, while 1,2,4-triazole interferes with metabolic pathways.
Conceptual Framework for Acetamide-Linked Heterocyclic Systems
Acetamide spacers serve as versatile connectors in hybrid molecules, balancing rigidity and conformational freedom. The amide bond’s resonance stabilization ensures metabolic stability, while the methylene group (CH₂) permits optimal spatial orientation of the linked heterocycles. This design mimics natural peptide linkages, enhancing biocompatibility.
For this compound, the acetamide bridge positions the imidazo[2,1-b]thiazole and triazole moieties to engage simultaneous interactions with hydrophobic and catalytic residues in target proteins. Computational studies suggest that the phenyl ring adjacent to imidazo[2,1-b]thiazole enhances π-π stacking with aromatic amino acids, while the triazole’s N1 nitrogen coordinates with metal ions in enzymatic active sites.
Research Objectives and Scope
This article aims to:
- Analyze synthetic routes for imidazo[2,1-b]thiazole-triazole hybrids.
- Evaluate structure-activity relationships (SAR) governing their biological efficacy.
- Assess the role of acetamide linkers in pharmacokinetic optimization.
The scope excludes clinical applications and toxicological assessments, focusing instead on chemical design and preclinical potential.
Table 1: Key Synthetic Intermediates for Imidazo[2,1-b]thiazole-Triazole Hybrids
| Intermediate | Role in Synthesis | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminothiazole | Imidazo[2,1-b]thiazole precursor | 78 | |
| 1H-1,2,4-Triazole | Nucleophilic component | 92 | |
| Phenacyl bromide | Thiazole cyclizing agent | 85 |
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c22-14(8-21-10-16-9-17-21)18-12-4-2-1-3-11(12)13-7-20-5-6-23-15(20)19-13/h1-7,9-10H,8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOEFYYOQRZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b]thiazole Ring: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b]thiazole in the presence of a palladium catalyst.
Introduction of the 1H-1,2,4-Triazole Moiety: This can be achieved through a nucleophilic substitution reaction where a triazole derivative reacts with an appropriate electrophile.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which might reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It might serve as a lead compound for developing new drugs targeting various diseases, including infections and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-b]thiazole and triazole moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanamide
- N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)propionamide
Uniqueness
Compared to similar compounds, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may exhibit unique properties due to the specific positioning and interaction of its functional groups. These unique interactions can result in different biological activities or chemical reactivities, making it a valuable compound for further research and development.
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines imidazo[2,1-b]thiazole and triazole moieties, which are known for their diverse pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 325.35 g/mol. The structural characteristics are crucial for its biological activity:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H13N7OS |
| Molecular Weight | 325.35 g/mol |
Anticancer Properties
Research has indicated that compounds containing imidazo[2,1-b]thiazole and triazole rings exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the cytotoxic effects of imidazo[2,1-b]thiazole derivatives against human cancer cell lines, it was found that certain derivatives exhibited IC50 values ranging from 10 to 30 µM. The presence of the triazole moiety was critical for enhancing the anticancer activity compared to other derivatives lacking this structure .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It has shown activity against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Table: Antimicrobial Activity of Related Compounds
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl) | Staphylococcus aureus | 15 µg/mL |
| N-(3-(triazole derivative) | Escherichia coli | 20 µg/mL |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to inhibit enzymes involved in key metabolic processes and may affect signaling pathways related to apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the imidazo[2,1-b]thiazole and triazole components can significantly impact the biological activity. For instance:
- Substitution on the phenyl group : Electron-donating groups enhance activity.
- Positioning of the triazole ring : Variations in the placement can lead to differing inhibitory effects on target enzymes.
Q & A
Basic: What are the standard synthetic protocols for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling. For example:
- Step 1 : Preparation of the imidazo[2,1-b]thiazole core via cyclization of thioamide precursors under reflux with DMF or dichloromethane as solvents .
- Step 2 : Coupling the imidazo[2,1-b]thiazole intermediate with a phenylacetamide derivative using triethylamine as a catalyst .
- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol) to achieve >90% purity .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
- Solvent-free methods : Use Eaton’s reagent (P2O5/MeSO3H) for Friedel-Crafts acylation, achieving 90–96% yields under mild conditions .
- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, reducing reaction time to 6–8 hours .
- Temperature control : Maintain 60–80°C during coupling steps to minimize side reactions .
Basic: What analytical techniques confirm the compound’s structural identity?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to verify aromatic protons (δ 7.2–8.4 ppm) and acetamide carbonyl (δ ~165 ppm) .
- Mass spectrometry : High-resolution Q-TOF MS to confirm molecular weight (e.g., [M+H]+ observed within 0.1 ppm of theoretical) .
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns .
Advanced: How is the compound’s 3D conformation analyzed for target interaction studies?
- Molecular docking : Use software like AutoDock Vina to model interactions with SIRT1 (binding energy ≤ −8.5 kcal/mol) .
- Dynamic simulations : MD simulations (AMBER/CHARMM) over 100 ns to assess stability in binding pockets .
- X-ray co-crystallization : Resolve ligand-protein complexes (e.g., with SIRT1 at 2.0 Å resolution) .
Basic: What biological activities are reported for structurally analogous compounds?
- Anticancer : Imidazo[2,1-b]thiazole derivatives inhibit glioblastoma cell growth via ER stress pathways (IC50: 5–20 μM) .
- Antimicrobial : Triazole-containing analogs show MIC values of 2–8 μg/mL against Staphylococcus aureus .
- Anti-inflammatory : Thiazole-acetamide hybrids reduce TNF-α production by 40–60% in macrophages .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) to assess bioavailability issues (e.g., poor BBB penetration) .
- Metabolite identification : Use liver microsomes to detect phase I/II metabolites that may deactivate the compound .
- Dose optimization : Adjust dosing regimens in animal models based on AUC0–24h and Cmax values from PK studies .
Basic: What methods assess the compound’s stability and purity?
- HPLC : Reverse-phase C18 column (ACN/water gradient) to monitor degradation products (e.g., hydrolyzed acetamide) .
- TLC : Hexane/ethyl acetate (8:2) to verify reaction progress and spot impurities .
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 250°C .
Advanced: What strategies address poor aqueous solubility in preclinical studies?
- Salt formation : Prepare hydrochloride salts (improve solubility by 10–20× in PBS) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) for sustained release .
- Co-solvent systems : Use PEG-400/water (1:1) for in vivo administration .
Basic: What structure-activity relationships (SAR) guide analog design?
- Imidazo[2,1-b]thiazole core : Essential for kinase inhibition; electron-withdrawing groups (e.g., Cl) enhance potency .
- Triazole moiety : Critical for hydrogen bonding with SIRT1 (EC50: 0.16 μM) .
- Acetamide linker : Methyl substitution improves metabolic stability by reducing CYP3A4-mediated oxidation .
Advanced: How are mechanistic pathways validated in disease models?
- Gene knockout : CRISPR-Cas9 SIRT1 knockout in glioblastoma cells to confirm target specificity .
- Biomarker analysis : Measure CHOP and GRP78 levels (Western blot) to confirm ER stress activation .
- In vivo imaging : PET/CT with ¹⁸F-labeled analogs to track tumor uptake in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
